Toxicological Profiling and Laboratory Handling Guidelines for 1-Tert-butyl-3-(alpha-methylbenzyl)urea
Toxicological Profiling and Laboratory Handling Guidelines for 1-Tert-butyl-3-(alpha-methylbenzyl)urea
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 1-Tert-butyl-3-(alpha-methylbenzyl)urea (CAS: 121913-98-2)
Executive Summary & Structural Rationale
1-Tert-butyl-3-(alpha-methylbenzyl)urea (also known as 1-tert-butyl-3-(1-phenylethyl)urea) is an N,N'-disubstituted urea derivative utilized in advanced organic synthesis and pharmacological screening[1]. As a Senior Application Scientist, it is critical to look beyond the basic Safety Data Sheet (SDS) and understand the causality behind a compound's hazard profile.
The molecular architecture of this compound (C13H20N2O) consists of a central urea pharmacophore flanked by a bulky tert-butyl group and a lipophilic alpha-methylbenzyl moiety[2].
-
The Urea Core: Acts as a potent hydrogen bond donor and acceptor. In biological systems, high localized concentrations of this moiety can disrupt native protein folding, leading to the localized tissue damage observed in its GHS classifications[3].
-
The Alpha-Methylbenzyl Group: Introduces a chiral center and significant lipophilicity (predicted XLogP ~2.2)[2]. This lipophilicity is the primary driver for its ability to cross the blood-brain barrier (BBB), directly resulting in its Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification for drowsiness and dizziness[3].
Physicochemical & Toxicological Profiling
To design safe handling procedures and predictive assays, we must first correlate the compound's physical properties with its established hazard codes.
Table 1: Physicochemical Properties and Hazard Classifications
| Property / Hazard | Value / Classification | Mechanistic Rationale |
| CAS Number | 121913-98-2 | Unique chemical identifier[3]. |
| Molecular Formula | C13H20N2O | N/A[2]. |
| Molecular Weight | 220.317 g/mol | Low molecular weight facilitates rapid membrane diffusion[1]. |
| Skin Irrit. 2 (H315) | Warning | Urea core H-bonding disrupts epidermal keratin networks[3]. |
| Eye Dam. 1 (H318) | Danger | Rapid osmotic stress and protein denaturation in the corneal epithelium[3]. |
| STOT SE 3 (H336) | Warning | High lipophilicity enables BBB penetration, causing CNS depression/dizziness[3]. |
Mechanistic Pathway of Toxicity
The following diagram illustrates the causal relationship between routes of exposure and the physiological endpoints dictated by the compound's molecular structure.
Figure 1: Mechanistic pathways linking exposure routes of the urea derivative to specific GHS hazards.
Safe Handling & Engineering Controls
Because the compound is classified as Eye Dam. 1 (H318) [3], standard laboratory safety glasses are fundamentally insufficient. The risk of irreversible corneal damage requires upgraded protocols.
-
Personal Protective Equipment (PPE): Chemical splash goggles paired with a full face shield must be worn during powder manipulation. Nitrile gloves (minimum 5 mil thickness, double-gloved) are required to prevent Skin Irrit. 2 (H315)[3].
-
Engineering Controls: All handling of the neat powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. This prevents aerosolized inhalation, which could trigger the STOT SE 3 (H336) CNS effects[3].
-
Spill Mitigation & Decontamination: Urea derivatives can be persistent on laboratory surfaces due to their lipophilicity. In the event of a spill, do not use dry sweeping. Cover the powder with absorbent pads soaked in a 10% bleach solution (to disrupt the organic structure), followed by a 70% ethanol wipe to solubilize and remove the lipophilic residues.
Experimental Validation: BBB Permeability and Ocular Toxicity
To empirically validate the STOT SE 3 and Eye Dam. 1 classifications[3] for downstream drug development applications, we employ a dual-assay workflow. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) to model BBB penetration and the Human Corneal Epithelial (HCE-T) cell line to model ocular damage.
This protocol is designed as a self-validating system ; it incorporates internal standards and specific positive/negative controls to ensure that any observed toxicity is a true pharmacological effect rather than an artifact of the assay environment.
Experimental Workflow
Figure 2: Dual-assay experimental workflow for validating BBB permeability and acute ocular toxicity.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Weigh 2.20 mg of 1-tert-butyl-3-(alpha-methylbenzyl)urea[1].
-
Dissolve the powder in 1 mL of LC-MS grade DMSO to create a 10 mM master stock.
-
Causality Note: DMSO is strictly chosen because the compound's high lipophilicity (XLogP ~2.2) renders it poorly soluble in aqueous buffers[2]. The final DMSO concentration in all downstream assays must be kept below 0.5% to prevent solvent-induced cytotoxicity, which would invalidate the HCE-T assay results.
Phase 2: PAMPA (Validating STOT SE 3 / BBB Permeability)
-
Coat the PVDF membrane filter (donor plate) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the blood-brain barrier.
-
Dilute the master stock to 50 µM in PBS (pH 7.4). Add 150 µL of this solution to the donor wells.
-
Add 300 µL of blank PBS to the acceptor wells.
-
Self-Validation Check: Include Verapamil as a high-permeability positive control and Atenolol as a low-permeability negative control on the same plate.
-
Incubate the assembly at 37°C for 4 hours without agitation.
-
Quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s confirms high BBB penetration, validating the mechanistic basis for the H336 classification[3].
Phase 3: HCE-T Ocular Toxicity Assay (Validating Eye Dam. 1)
-
Seed HCE-T cells in 96-well plates at a density of 1.5×104 cells/well and culture for 24 hours at 37°C in 5% CO2 .
-
Causality Note: We utilize the HCE-T cell line rather than standard dermal fibroblasts because the GHS classification specifically flags Eye Dam. 1 (H318) as a critical "Danger" endpoint[3]. This necessitates a tissue-specific model to accurately evaluate the osmotic and protein-denaturing effects of the urea pharmacophore on corneal tissue.
-
-
Treat cells with a concentration gradient (1 µM to 1000 µM) of the test compound for exactly 15 minutes to simulate acute accidental ocular exposure.
-
Self-Validation Check: Use 0.01% Benzalkonium Chloride (BAK) as a positive control for severe eye damage, and vehicle (0.5% DMSO) as a negative control.
-
Wash wells thoroughly with PBS, add MTT reagent (0.5 mg/mL), and incubate for 3 hours.
-
Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. A rapid drop in cell viability ( IC50<50 µM) within this short 15-minute exposure window confirms the acute tissue-damaging mechanisms responsible for the H318 classification[3].
References
- Title: 1-TERT-BUTYL-3-(ALPHA-METHYLBENZYL)
- Title: CAS 121913-98-2 | Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: 121913-98-2 (C13H20N2O)
